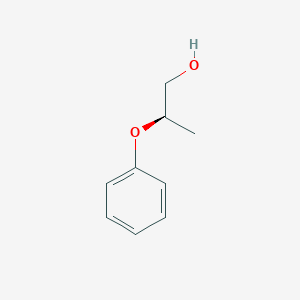

(R)-2-Phenoxypropan-1-OL

Description

Significance of Enantiomerically Pure Compounds in Chemical Synthesis

Enantiomerically pure compounds, which are molecules that exist as a single, non-superimposable mirror image, are of paramount importance in chemical synthesis, particularly within the pharmaceutical industry. numberanalytics.comamericanpharmaceuticalreview.com The distinct three-dimensional structure of each enantiomer can lead to significantly different biological activities. wikipedia.orgresearchgate.netnih.gov One enantiomer of a drug may provide a desired therapeutic effect, while its mirror image (the other enantiomer) could be inactive, less potent, or even cause harmful side effects. researchgate.netwikipedia.org The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was effective against morning sickness and the other was teratogenic, serves as a stark reminder of this principle. wikipedia.orguou.ac.inchiralpedia.com

The use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced drug interactions. researchgate.net Consequently, regulatory bodies increasingly favor the development of single-enantiomer pharmaceuticals over racemic mixtures (a 50:50 mixture of both enantiomers). americanpharmaceuticalreview.com This preference has driven significant research and development into methods for producing enantiomerically pure compounds, a process known as asymmetric synthesis. chiralpedia.comwikipedia.org

Overview of Research Domains Pertaining to Chiral Alcohols

Chiral alcohols are versatile and highly valuable building blocks in numerous areas of chemical research. alfachemic.com They are widely utilized in the synthesis of fine chemicals, materials with specific optical properties, and agrochemicals. chiralpedia.comalfachemic.comfiveable.me Key research domains involving chiral alcohols include:

Asymmetric Catalysis: Chiral alcohols themselves can act as catalysts or as ligands for metal-based catalysts to induce stereoselectivity in chemical reactions. alfachemic.comsioc-journal.cn For instance, certain chiral alcohols have been shown to catalyze cycloaddition reactions with high enantioselectivity. alfachemic.com

Synthesis of Biologically Active Molecules: A vast number of pharmaceuticals and natural products contain chiral alcohol moieties. nih.govpharmabiz.com The ability to synthesize these alcohols in an enantiomerically pure form is often a critical step in the total synthesis of these complex molecules. nih.govpharmabiz.com

Materials Science: Chiral alcohols are used in the creation of advanced materials such as liquid crystals, which have applications in displays and other optical technologies. chiralpedia.compnas.org

The development of new methods for the synthesis of chiral alcohols, including biocatalytic and chemocatalytic approaches, remains an active area of investigation. ru.nlmdpi.com

Fundamental Concepts of Chirality and Stereoisomerism in Organic Molecules

To fully appreciate the significance of (R)-2-Phenoxypropan-1-OL, it is essential to understand the fundamental concepts of stereochemistry.

Stereoisomers are molecules that have the same molecular formula and the same sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.orglibretexts.orglibretexts.org There are two main types of stereoisomers: enantiomers and diastereomers. chadsprep.combyjus.com

Chirality , derived from the Greek word for "hand," describes the geometric property of a molecule that makes it non-superimposable on its mirror image. chiralpedia.comlibretexts.orgchemistrytalk.org A common source of chirality in organic molecules is the presence of a chiral center , which is typically a carbon atom bonded to four different groups. libretexts.orgchadsprep.comchemistrytalk.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgbyjus.com They have identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light, a phenomenon known as optical activity. wikipedia.orgallrounder.ai One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted as (+) or d), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, denoted as (-) or l). wikipedia.org Enantiomers can also exhibit vastly different reactivity when interacting with other chiral molecules, such as enzymes and receptors in the body. researchgate.netwikipedia.org

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orgchadsprep.com This occurs when a molecule has two or more chiral centers, and some, but not all, of these centers are inverted between the two stereoisomers. Unlike enantiomers, diastereomers have different physical and chemical properties. wikipedia.org

The configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. chemistrytalk.org This nomenclature provides an unambiguous way to describe the three-dimensional arrangement of atoms at a chiral center.

Structure

3D Structure

Properties

CAS No. |

64658-22-6 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2R)-2-phenoxypropan-1-ol |

InChI |

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |

InChI Key |

LOJHHQNEBFCTQK-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CO)OC1=CC=CC=C1 |

Canonical SMILES |

CC(CO)OC1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation

Assignment of Absolute Configuration: Cahn-Ingold-Prelog System

The absolute configuration of a chiral center is designated as either R or S using the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pubwikipedia.org This systematic process provides an unambiguous description of the stereochemistry of a molecule. wikipedia.org

To assign the configuration of the stereocenter in (R)-2-Phenoxypropan-1-ol (the carbon at position 2), the four groups attached to it are prioritized based on atomic number. pressbooks.pub The groups are: the phenoxy group (-O-Ph), the hydroxymethyl group (-CH₂OH), the methyl group (-CH₃), and a hydrogen atom (-H).

Priority Assignment for this compound:

| Priority | Group Attached to Chiral Carbon | Reasoning |

| 1 | -O-Ph (Phenoxy) | The oxygen atom has a higher atomic number (8) than carbon (6) and hydrogen (1). |

| 2 | -CH₂OH (Hydroxymethyl) | The carbon is attached to an oxygen, which has a higher atomic number than the hydrogens attached to the methyl carbon. |

| 3 | -CH₃ (Methyl) | The carbon atom has a higher atomic number than hydrogen. |

| 4 | -H (Hydrogen) | Hydrogen has the lowest atomic number. |

With the priorities assigned, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is then determined. For this compound, this direction is clockwise, hence the designation R (from the Latin rectus, meaning right). pressbooks.pub

Determination of Enantiomeric Excess and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is a critical parameter in the synthesis and application of chiral compounds. tandfonline.com

Several analytical techniques are employed to determine the enantiomeric excess of this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. wiley-vch.de The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, leading to different retention times and allowing for their separation and quantification. brussels-scientific.com For instance, the enantiomeric excess of a related compound, (-)-3-hexyloxy-3-phenylpropan-1-ol, was determined to be 91% using a Daicel Chiralcel OJ column. wiley-vch.de

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase. brussels-scientific.com This technique is highly sensitive and can detect enantiomers present in very small proportions. brussels-scientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral compound form transient diastereomeric complexes. rsc.orgresearchgate.net These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer. rsc.org Chiral derivatizing agents, such as Mosher's acid, react with the enantiomers to form stable diastereomers, which can also be distinguished by NMR. brussels-scientific.com

Principles of Chiral Discrimination and Recognition

Chiral discrimination is the process by which chiral molecules differentiate between the enantiomers of another chiral compound. nih.gov This phenomenon is fundamental to many chemical and biological processes and is the basis for the analytical techniques described above. researchgate.net

The key principle of chiral discrimination is the formation of diastereomeric interactions. When a chiral molecule (the selector) interacts with the two enantiomers of another chiral compound (the analyte), two different diastereomeric complexes are formed. These diastereomers have different physical and chemical properties, which can be exploited for separation and analysis. brussels-scientific.com

The interactions responsible for chiral recognition can include:

Hydrogen bonding

Dipole-dipole interactions

Steric hindrance

Ion pairing nih.gov

In the context of analyzing this compound, a chiral stationary phase in HPLC or a chiral solvating agent in NMR acts as the chiral selector. The different energies of the diastereomeric complexes formed between the selector and the R and S enantiomers of 2-Phenoxypropan-1-ol lead to their differentiation. brussels-scientific.com Recent advancements have explored the use of chiral ionic liquids and metal-organic frameworks as effective chiral selectors for a wide range of compounds, including chiral alcohols. tu-clausthal.dersc.orgrsc.org

Advanced Synthetic Methodologies for Chiral Alcohols

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral or racemic precursors. mdpi.com Catalytic methods are particularly advantageous as they allow for the amplification of chirality, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. wikipedia.org

Catalytic Asymmetric Reductions of Prochiral Precursors

One of the most efficient and widely used methods for producing chiral alcohols is the catalytic asymmetric reduction of prochiral ketones. ru.nlnih.gov This approach involves the stereoselective addition of a hydride to a carbonyl group, guided by a chiral catalyst. The corresponding prochiral precursor for (R)-2-Phenoxypropan-1-ol is 2-phenoxy-1-propanone.

Chiral metal complexes are highly effective catalysts for the asymmetric reduction of ketones. rsc.org Complexes of transition metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) are prominent in this field. researchgate.net For instance, ruthenium complexes bearing chiral diamine ligands, such as those developed by Noyori and coworkers, are exceptionally effective for the asymmetric transfer hydrogenation of ketones. kanto.co.jp These reactions typically use hydrogen donors like 2-propanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure gaseous hydrogen. kanto.co.jpliv.ac.uk

In a representative reaction, a Ru(II) complex of an N-tosylated diamine ligand can catalyze the reduction of a ketone to the corresponding alcohol with high enantioselectivity. The mechanism involves the formation of a metal hydride species that delivers the hydride to the carbonyl carbon in a highly controlled stereochemical environment dictated by the chiral ligand and the metal center.

Detailed research findings on the performance of various chiral metal complexes in the asymmetric reduction of ketone precursors are summarized in the table below.

| Catalyst System | Precursor | Hydrogen Donor | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| RuCl(S,S)-Tsdpen | Aromatic Ketones | HCOOH/NEt₃ | High | >95 |

| Rh(I)-DIPAMP | α-Ketoesters | H₂ | >90 | >90 |

| Ir(I)-MeOBiPhep/I₂ | 2-Substituted Quinolines | H₂ | >80 | >90 |

This table presents illustrative data based on established catalytic systems for analogous reductions. Specific data for 2-phenoxy-1-propanone may vary.

The success of catalytic asymmetric hydrogenation is critically dependent on the structure of the chiral ligand coordinated to the metal center. researchgate.net Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been instrumental in this field. wikipedia.org The C₂-symmetric nature of many of these ligands creates a well-defined chiral pocket around the metal's active site, which effectively discriminates between the two enantiotopic faces of the prochiral ketone substrate. york.ac.uk

For the synthesis of this compound, a catalyst system comprising a ruthenium or rhodium precursor and an (R)-configured chiral diphosphine ligand would be employed for the asymmetric hydrogenation of 2-phenoxy-1-propanone. The choice of ligand, solvent, and reaction conditions can be fine-tuned to maximize both chemical yield and enantiomeric excess.

The following table provides examples of chiral ligands and their typical performance in the asymmetric hydrogenation of ketones.

| Chiral Ligand | Metal | Substrate Type | Enantiomeric Excess (e.e.) (%) |

| (R)-BINAP | Ruthenium | Aromatic Ketones | >98 |

| (S,S)-DIPAMP | Rhodium | Enamides | >95 |

| (S)-SEGPHOS | Iridium | Quinolines | >94 |

This data is representative of the ligands' performance in well-established asymmetric hydrogenations.

Stereoselective Alkylation Reactions

Stereoselective alkylation offers an alternative pathway for constructing the chiral center. acs.org This method can involve the alkylation of a chiral enolate or its equivalent. For the synthesis of this compound, this could be conceptualized through the stereoselective methylation of an enolate derived from a phenoxyacetyl synthon attached to a chiral auxiliary. The chiral auxiliary, such as an Evans oxazolidinone, directs the incoming methyl group to one face of the enolate, thereby establishing the desired (R) stereochemistry. york.ac.uk Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the target alcohol. While effective, this method is often stoichiometric with respect to the chiral auxiliary.

Asymmetric Addition Reactions

Asymmetric addition reactions provide another route to chiral alcohols. researchgate.netresearchgate.net This can include the enantioselective addition of an organometallic reagent to an aldehyde. For instance, the synthesis of this compound could be envisioned via the asymmetric addition of a methyl group to phenoxyacetaldehyde. This transformation can be catalyzed by a chiral Lewis acid or a chiral ligand-metal complex that coordinates to the aldehyde, rendering one of its faces more susceptible to nucleophilic attack. chemrxiv.org

Alternatively, asymmetric aldol (B89426) reactions can be employed. rsc.org A reaction between an enolate and an aldehyde, catalyzed by a chiral catalyst, can generate a β-hydroxy carbonyl compound with high stereocontrol, which can then be converted to the desired 1,2-diol structure.

Biocatalytic Transformations for Enantioselective Production

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. tandfonline.commtak.hu Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the production of this compound, the most direct biocatalytic approach is the asymmetric reduction of the prochiral ketone, 2-phenoxy-1-propanone, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). acs.org These enzymes, often found in microorganisms like yeast or bacteria, utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. nih.gov

A wide range of microorganisms and isolated enzymes have been screened for the reduction of various ketones. nih.gov For example, alcohol dehydrogenase from Rhodococcus ruber ((S)-selective) and Lactobacillus kefir ((R)-selective) have shown broad applicability. acs.org By selecting an appropriate enzyme that follows Prelog's rule, the (R)-enantiomer can be obtained with high enantiomeric excess. The regeneration of the expensive cofactor is a crucial aspect of these processes and is often achieved in situ using a sacrificial alcohol like 2-propanol or by using a coupled-enzyme system. nih.gov Whole-cell biocatalysts, such as Saccharomyces cerevisiae, are also frequently used as they contain the necessary enzymes and cofactor regeneration systems, offering a cost-effective solution. mtak.hu

The table below shows representative results for the biocatalytic reduction of ketones.

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Lactobacillus kefir ADH | Aromatic Ketones | (R) | >90 | >99 |

| Rhodococcus ruber ADH | Aromatic Ketones | (S) | >90 | >99 |

| KRED1001 | Ketoesters | (R) | 82 | >99.5 |

This table illustrates the high selectivity achievable with biocatalytic reductions for analogous substrates.

Whole-Cell Bioreduction Strategies

Whole-cell biocatalysis is an effective strategy for the asymmetric synthesis of chiral alcohols from prochiral ketones. This approach utilizes intact microbial cells, such as bacteria or yeast, which contain the necessary oxidoreductase enzymes and an inherent system for cofactor regeneration (e.g., NADH or NADPH). This circumvents the need to add expensive cofactors to the reaction medium. mtak.huresearchgate.net

In the synthesis of structurally similar chiral aryl propanols, engineered whole-cell biocatalysts have demonstrated high efficiency. For instance, a whole-cell system using E. coli co-expressing an engineered xylose reductase from Candida tenuis (CtXR D51A) and a yeast formate (B1220265) dehydrogenase for NADH-recycling has been developed for the production of (S)-2-phenylpropanol. nih.govnih.gov A significant challenge in such bioreductions is enzyme deactivation caused by the aldehyde or ketone substrate. nih.govnih.gov The whole-cell approach provides a stabilizing environment for the reductase, protecting it from the reactive substrate. nih.govnih.gov

Optimization of the substrate-to-catalyst ratio is crucial to balance product enantiomeric excess (ee) and conversion. nih.gov In one study, a ratio of 3.4 g of substrate per gram of cell dry weight was found to be an effective compromise. nih.gov Using this optimized system, a high catalyst loading of 40 g/L (cell dry weight) successfully converted 1 M of racemic 2-phenylpropanal (B145474) into 843 mM (115 g/L) of (S)-phenylpropanol with a 93.1% ee. nih.govnih.gov

| Parameter | Value |

|---|---|

| Biocatalyst | E. coli co-expressing CtXR D51A and formate dehydrogenase |

| Substrate | rac-2-Phenylpropanal |

| Initial Substrate Concentration | 1 M |

| Catalyst Loading (CDW) | 40 g/L |

| Final Product Concentration | 843 mM (115 g/L) |

| Enantiomeric Excess (ee) | 93.1% for (S)-enantiomer |

Enzymatic Biotransformations: Specificity and Mechanism

Enzymatic biotransformations offer high specificity for producing single-enantiomer chiral alcohols. The key enzymes are oxidoreductases, such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), which catalyze the stereoselective reduction of a prochiral ketone to a chiral secondary alcohol. mtak.hunih.gov

The mechanism of these enzymes involves the transfer of a hydride ion from a reduced cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone substrate. nih.gov The high enantioselectivity arises from the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of its two prochiral faces to the cofactor for hydride attack.

Different enzymes exhibit distinct stereopreferences. For example, in the conversion of racemic 2-phenylpropionaldehyde, recombinant horse-liver ADH shows outstanding enantioselectivity for the (S)-enantiomer, achieving 100% ee. mtak.hu In contrast, xylose reductase from Candida tenuis (CtXR) also shows a preference for the (S)-enantiomer, which can be further enhanced through protein engineering. nih.gov A single point mutation (D51A) in CtXR was found to increase its catalytic efficiency for (S)-2-phenylpropanal by 270-fold compared to the wild-type enzyme. nih.govresearchgate.net This highlights how enzyme engineering can be used to tailor biocatalysts for specific transformations.

Optimization of Biocatalytic Reaction Parameters

The efficiency of biocatalytic processes is highly dependent on various reaction parameters. mdpi.comresearchgate.net Systematic optimization is essential to achieve high conversion, selectivity, and productivity. Key factors that require careful tuning include temperature, pH, substrate and product concentrations, and the stability of the biocatalyst. mdpi.comresearchgate.net

The choice of the reaction medium is also critical. While many biotransformations are conducted in aqueous buffers, the use of organic solvents or two-liquid phase systems can be advantageous, particularly for substrates or products with low water solubility. acs.org For example, in the kinetic resolution of 1-phenyl 1-propanol, toluene (B28343) was identified as a superior solvent. nih.gov The addition of molecular sieves to remove the water co-product in esterification reactions also significantly improved enantioselectivity. nih.gov

| Parameter | Effect on Reaction | Example of Optimized Condition |

|---|---|---|

| Temperature | Affects enzyme activity and stability. Higher temperatures increase reaction rates but can lead to denaturation. | 50°C for lipase-catalyzed resolution of 1-phenyl 1-propanol. nih.gov |

| pH | Influences the ionization state of the enzyme's active site and substrate, affecting activity and stability. | pH 4.0 for producing flavonol aglycones from green tea extracts. mdpi.com |

| Solvent | Affects substrate solubility, enzyme activity, and enantioselectivity. Log P value is an important characteristic. | Toluene (Log P = 2.5) for resolution of 1-phenyl 1-propanol. nih.gov |

| Acyl Donor/Alcohol Molar Ratio | Can shift the reaction equilibrium in transesterification reactions. | A 1:1 molar ratio was optimal for the esterification of 1-phenyl 1-propanol. nih.gov |

| Water Content | Crucial for enzyme activity, but excess water can promote hydrolysis in esterification reactions. | Addition of 133.2 kg/m³ molecular sieves to remove water. nih.gov |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Enzymatic Kinetic Resolution using Lipases

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture of chiral alcohols. The technique relies on an enzyme, typically a lipase (B570770), that enantioselectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are particularly effective for the enantioselective acylation of alcohols using an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate. mdpi.com

The success of a kinetic resolution is measured by the conversion (c), the enantiomeric excess of the product (eeₚ) and remaining substrate (eeₛ), and the enantioselectivity factor (E). An E-value greater than 200 is generally considered excellent for practical applications. mdpi.com

The choice of lipase, acyl donor, and solvent system is critical. In the resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a precursor for β-blockers, a system containing lipase from Candida rugosa MY, isopropenyl acetate as the acylating agent, and a two-phase medium of toluene and the ionic liquid [EMIM][BF₄] was found to be optimal. mdpi.com This system yielded the product with an enantiomeric excess (eeₚ) of 96.2% and a high E-value of 67.5. mdpi.com Similarly, for the resolution of (R,S)-1-phenylethanol, lipase from Burkholderia cepacia with vinyl acetate in a heptane/[EMIM][BF₄] system gave an eeₚ of 98.9% and an E-value > 200. mdpi.com

| Substrate | Lipase | Solvent | Acyl Donor | eeₚ (%) | E-Value |

|---|---|---|---|---|---|

| (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Toluene / [EMIM][BF₄] | Isopropenyl acetate | 96.2 | 67.5 |

| (R,S)-1-phenyl 1-propanol | Novozym 435 | Toluene | Lauric acid | 95 (eeₛ) | Not Reported |

| (R,S)-1-phenylethanol | Burkholderia cepacia | n-Heptane / [EMIM][BF₄] | Vinyl acetate | 98.9 | > 200 |

Oxidative Kinetic Resolution (OKR) by Catalytic Systems

Oxidative kinetic resolution (OKR) is an alternative to acylative resolution. In this approach, a catalyst selectively oxidizes one enantiomer of a racemic alcohol to the corresponding ketone, leaving the other, less reactive alcohol enantiomer enriched. This method can be performed using both microbial and chemo-catalytic systems.

Microbial OKR has been demonstrated in the resolution of 2-substituted-1-propanols. Microorganisms capable of enantioselectively oxidizing 2-phenyl-1-propanol (B72363) to 2-phenylpropanoic acid have been isolated from soil. elsevierpure.com By optimizing the reaction conditions, this microbial oxidation process can yield enantiomerically enriched 2-aryl-1-propanols. elsevierpure.com This strategy effectively resolves the racemate by consuming one enantiomer through oxidation.

Hybrid catalytic systems can also be employed, combining biocatalysis with chemocatalysis to achieve deracemization. For example, the kinetic resolution of sulfoxides has been achieved by coupling a biocatalytic step with the unselective oxidation of thioethers by an anode, allowing the theoretical yield to surpass the 50% limit of a standard kinetic resolution. acs.org

Chemoselective Double Kinetic Resolution

A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. To overcome this, dynamic kinetic resolution (DKR) is employed, which combines the kinetic resolution with an in situ racemization of the unreacted enantiomer. An advanced variation of this concept is a sequential or double kinetic resolution process.

This strategy involves performing a kinetic resolution, followed by the separation of the product and the unreacted substrate. The unreacted, enantiomerically enriched substrate is then subjected to a racemization step, after which it can be fed back into the kinetic resolution process. A more integrated approach involves a one-pot system where two kinetic resolutions are performed with an intermittent re-racemization step. nih.gov This has been demonstrated for the resolution of (R,S)-mandelate using a lipase from Burkholderia cepacia and a mandelate (B1228975) racemase. nih.gov The two enzymes have incompatible reaction conditions, which was overcome by encapsulating the racemase in polymeric vesicles to protect it from the organic solvent required by the lipase. nih.gov This sequential one-pot process allowed for two cycles of resolution and racemization, achieving a 72% yield of the enantiopure product, thereby exceeding the 50% theoretical limit. nih.gov

Green Chemistry Principles in Chiral Alcohol Synthesis

The synthesis of enantiomerically pure alcohols, such as this compound, is increasingly guided by the principles of green chemistry. This approach emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. The goal is to create safer, more efficient, and environmentally sustainable synthetic routes. Green chemistry in the context of chiral alcohol synthesis focuses on several key areas, including the development of benign synthetic pathways, the reduction of waste, and the use of sustainable catalytic platforms like biocatalysis.

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing chiral alcohols often rely on stoichiometric chiral reagents or auxiliaries, which can be expensive and generate significant waste. Environmentally benign synthetic routes seek to overcome these limitations by employing catalytic methods, using safer solvents, and improving energy efficiency.

One of the most promising green approaches is the use of catalytic asymmetric reduction of prochiral ketones or aldehydes. Instead of metal hydrides and chiral ligands which can be costly and environmentally hazardous, biocatalytic reductions offer a milder and more sustainable alternative. For the synthesis of this compound, this would involve the asymmetric reduction of the corresponding prochiral ketone, 1-phenoxy-2-propanone.

Chemoenzymatic strategies, which combine chemical and enzymatic steps, provide efficient and greener pathways to chiral compounds. For instance, a common route to aryloxypropanolamines involves the reaction of a phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide. Green improvements to this process focus on using catalytic methods and minimizing the use of hazardous reagents. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduces the need for intermediate purification steps, thereby saving on solvents and energy.

Flow chemistry is another emerging technology that aligns with green chemistry principles. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety compared to traditional batch processes. The application of flow chemistry to the synthesis of chiral intermediates for pharmaceuticals like beta-blockers demonstrates its potential for more sustainable manufacturing.

Reduction of Hazardous Substances and Waste Generation

A core tenet of green chemistry is the minimization of waste, often quantified by metrics like the E-factor (environmental factor), which is the mass ratio of waste to the desired product. The pharmaceutical industry, in particular, has historically generated high E-factors. Strategies to reduce waste in chiral alcohol synthesis are therefore of paramount importance.

The replacement of stoichiometric reagents with catalytic ones is a primary strategy for waste reduction. Catalysts are used in small amounts and can often be recycled and reused, drastically lowering the amount of waste generated per kilogram of product. This is particularly relevant in asymmetric synthesis, where chiral catalysts can replace large quantities of chiral auxiliaries that would otherwise end up as waste.

Solvent selection is another critical aspect of reducing hazardous substance use. Many organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer, more environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents. In the context of enzymatic reactions for chiral alcohol synthesis, water is often the solvent of choice, offering significant environmental and safety benefits.

Minimizing derivatization steps, such as the use of protecting groups, is also a key principle. Each protection and deprotection step adds reagents and generates waste. Synthetic routes that avoid these steps are more atom-economical and environmentally benign. For example, chemoenzymatic routes can offer high selectivity, circumventing the need for protecting other functional groups in the molecule.

Biocatalysis as a Sustainable Synthetic Platform

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, including this compound. Enzymes operate under mild conditions of temperature and pH, are highly selective (chemo-, regio-, and stereoselective), and are biodegradable catalysts derived from renewable resources.

Two primary biocatalytic strategies are employed for the synthesis of enantiopure alcohols:

Kinetic Resolution of Racemates: This method involves the enantioselective reaction of an enzyme with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For producing this compound, a lipase could be used to selectively acylate the (S)-enantiomer of racemic 2-phenoxypropan-1-ol, allowing for the separation of the desired (R)-alcohol. Lipases, such as those from Candida rugosa, Pseudomonas fluorescens, and Thermomyces lanuginosus, have proven effective in the kinetic resolution of related aryloxypropanol derivatives, achieving high enantiomeric excess (>99%) for both the alcohol and the acylated product.

Asymmetric Reduction of Prochiral Ketones: This is often the preferred method as it allows for a theoretical yield of 100% of the desired enantiomer. An alcohol dehydrogenase (ADH) can be used to reduce the prochiral ketone (1-phenoxy-2-propanone) to this compound with high enantioselectivity. ADHs from various sources, such as Lactobacillus kefir (R-selective) and Rhodococcus ruber (S-selective), are well-established catalysts for these transformations. The necessary cofactor (e.g., NADH or NADPH) is typically regenerated in situ using a coupled enzyme system, making the process more cost-effective and sustainable.

The table below summarizes the key enzymes and biocatalytic approaches applicable to the green synthesis of chiral alcohols like this compound.

| Biocatalytic Strategy | Enzyme Class | Typical Enzyme Source | Substrate | Product | Key Advantages |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase | Candida rugosa, Pseudomonas fluorescens | (R,S)-2-Phenoxypropan-1-ol | This compound and (S)-2-Phenoxypropan-1-yl acetate | High enantioselectivity, mild conditions |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Lactobacillus kefir | 1-Phenoxy-2-propanone | This compound | High theoretical yield (100%), excellent enantioselectivity |

Biocatalysis represents a cornerstone of green chemistry in practice, offering efficient, selective, and environmentally responsible methods for producing high-value chiral chemicals.

Chemical Transformations and Reactivity of Chiral Alcohols

Stereoselective Oxidation Reactions

Catalytic Oxidation Mechanisms

The catalytic oxidation of alcohols often proceeds through mechanisms designed to avoid over-oxidation, particularly for primary alcohols converting to aldehydes. libretexts.org For chiral secondary alcohols, asymmetric catalytic oxidation can produce an enantio-enriched product through the influence of a chiral catalyst. wikipedia.org

A common approach involves the use of transition metal complexes. For instance, the oxidation of secondary alcohols can be efficiently catalyzed by chiral Mn(III)-salen complexes. The proposed mechanism for this process involves several key steps:

Oxidation of the Mn(III)-salen complex by a stoichiometric oxidant (such as a bromine species) to form a high-valent Mn(V)-salen species. acs.org

The alcohol substrate reacts with this Mn(V) species to form an alkoxy-Mn(V) intermediate. acs.org

The final product, a ketone (or aldehyde from a primary alcohol), is formed via an elimination step, which involves the intramolecular transfer of a hydrogen atom. acs.org

Enzymatic catalysts, such as alcohol dehydrogenases, also facilitate stereoselective oxidation. These biocatalysts often utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to accept a hydride from the alcohol's α-carbon. libretexts.org

Role of Metal-Oxo Intermediates in Oxidation

High-valent metal-oxo complexes are key reactive intermediates in many catalytic oxidation reactions. wikipedia.orgresearchgate.net These species, containing a metal-oxygen double bond (M=O), are potent but selective oxidizing agents. They are found in both biological systems, such as in cytochrome P450 enzymes containing iron(IV)-oxo species, and in synthetic catalysts. wikipedia.org

The mechanism of alcohol oxidation by a metal-oxo complex generally involves two main steps:

Addition: The alcohol's O-H bond adds across the M=O linkage, forming a metal-methoxy complex. acs.org

Elimination: The metal-methoxy intermediate then eliminates the aldehyde or ketone product. acs.org

Reduction and Hydrogenolysis Pathways

Reduction and hydrogenolysis offer pathways to modify the structure of (R)-2-Phenoxypropan-1-ol, either by saturating the aromatic ring or by cleaving the C-O ether bond.

Catalytic Transfer Hydrogenolysis

Catalytic transfer hydrogenolysis is a method for cleaving chemical bonds using a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure gaseous hydrogen. This technique is particularly relevant for the cleavage of the β-O-4 ether linkage in lignin (B12514952) model compounds, a structure analogous to that in 2-phenoxypropan-1-ol.

In studies on the related compound 2-phenoxy-1-phenylethanol, various catalytic systems have been shown to be effective. For example, using formic acid (HCOOH) as a hydrogen donor at 80°C with a Pd/C catalyst resulted in the cleavage of the ether bond to produce acetophenone (B1666503) and phenol (B47542). mdpi.com The efficiency of this process can be significantly influenced by the choice of catalyst and hydrogen source.

| Catalyst | Hydrogen Donor | Temperature (°C) | Key Products | Conversion (%) |

|---|---|---|---|---|

| Pd/C | HCOOH/NH₃ | 80 | Acetophenone, Phenol | >95 |

| Raney Ni | 2-Propanol | 90 | Cyclohexanol (B46403), Phenol | 72.7 |

| Pd-Ni/ZrO₂ | H₂ (gas) | 80 | Cyclohexanol | 100 |

| Ni₇Au₃ | H₂ (gas) | 130 | Phenol, Acetophenone | ~100 (in < 1 hr) |

Data synthesized from studies on the analogous compound 2-phenoxy-1-phenylethanol. mdpi.comresearchgate.net

The mechanism often involves the transfer of hydrogen from the donor (e.g., 2-propanol) to the catalyst, forming a metal-hydride species. This active species then facilitates the reductive cleavage of the C-O bond in the substrate. mdpi.com

Hydrogenation of Functionalized Derivatives

The aromatic ring in phenoxy-containing compounds can be reduced to a cyclohexyl ring through catalytic hydrogenation. This transformation converts a flat, aromatic structure into a three-dimensional saturated ring, which is of significant interest in medicinal and materials chemistry. nih.gov

The hydrogenation of phenol derivatives is typically achieved using heterogeneous catalysts such as palladium, platinum, or rhodium under a hydrogen atmosphere. The stereochemical outcome of the reaction is highly dependent on the catalyst system.

Rhodium-based catalysts generally favor the cis-isomer, resulting from the continuous coordination of the substrate to the catalyst surface during hydrogen addition. nih.gov

Palladium-based catalysts , conversely, can provide access to the thermodynamically more stable trans-isomers. nih.gov

This switchable diastereoselectivity allows for targeted synthesis of specific cyclohexanol stereoisomers from phenol precursors. nih.gov For a derivative of this compound, this would involve the reduction of the phenyl group to a cyclohexyl group, yielding (R)-2-(Cyclohexyloxy)propan-1-ol.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is susceptible to nucleophilic substitution, where the -OH group is replaced by another functional group. Because the hydroxyl group is a poor leaving group, it must first be converted into a better one. odinity.com This is typically achieved under acidic conditions, where the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which can then depart as a water molecule.

The reaction mechanism can proceed via two main pathways: Sₙ1 or Sₙ2.

Sₙ2 Mechanism: For a primary alcohol like this compound, the Sₙ2 pathway is strongly favored. odinity.compearson.com This mechanism involves a single, concerted step where a strong nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry if the carbon were a chiral center. ucsb.edu

Sₙ1 Mechanism: This two-step mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alcohols due to the high instability of primary carbocations. pearson.comksu.edu.sa

A typical example is the reaction with a hydrogen halide (e.g., HBr). The proton from HBr protonates the hydroxyl group, and the resulting bromide ion (Br⁻) acts as the nucleophile, attacking the carbon and displacing water to form (R)-1-bromo-2-phenoxypropane.

Palladium-Catalyzed Substitution Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. In the context of chiral secondary alcohols, which share functional similarities with the primary alcohol in this compound after a hypothetical oxidation step, palladium-catalyzed reactions are particularly valuable for kinetic resolution.

One of the notable applications is the oxidative kinetic resolution of secondary alcohols, which can be accomplished using a palladium(II) catalyst system. caltech.edu This process selectively oxidizes one enantiomer of a racemic alcohol to the corresponding ketone, leaving the unreacted enantiomer in high enantiomeric excess. While many systems have been developed, a key advancement has been the use of molecular oxygen as the terminal oxidant, which offers a greener and more efficient alternative to other co-oxidants like allyl carbonates or aryl halides. caltech.edu

The effectiveness of these resolutions has been demonstrated for a variety of activated alcohols, such as benzylic and allylic alcohols. caltech.edu For instance, the resolution of 1-phenylethanol (B42297) using a palladium catalyst in the presence of the chiral ligand (-)-sparteine (B7772259) performs well, even on a multigram scale, yielding the optically enriched alcohol with high enantiopurity. caltech.edu

Below is a table summarizing representative results for the palladium-catalyzed oxidative kinetic resolution of various secondary alcohols, illustrating the scope and selectivity of this type of transformation.

Table 1: Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols

| Entry | Substrate (Alcohol) | Catalyst System | Selectivity Factor (s) | Enantiomeric Excess (ee) of Recovered Alcohol (%) |

|---|---|---|---|---|

| 1 | 1-Phenylethanol | Pd(nbd)Cl₂ / (-)-sparteine / O₂ | 25 | >95 |

| 2 | 1-(4-Bromophenyl)ethanol | Pd(nbd)Cl₂ / (-)-sparteine / O₂ | 47 | 98 |

| 3 | 1-(2-Naphthyl)ethanol | Pd(nbd)Cl₂ / (-)-sparteine / O₂ | 21 | 93 |

| 4 | 1-Phenyl-2-propen-1-ol | Pd(nbd)Cl₂ / (-)-sparteine / O₂ | 15 | 95 |

Data compiled from studies on oxidative kinetic resolutions of secondary alcohols. caltech.edu

While these examples involve secondary alcohols, the principles are relevant to the broader class of chiral alcohols and highlight the power of palladium catalysis in enantioselective transformations.

Mechanistic Studies of Carbon-Oxygen Bond Cleavage

The carbon-oxygen ether bond (C-O) is a key structural feature in molecules like this compound. Its cleavage is a critical step in the degradation of related, more complex structures like lignin, a polymer rich in β-O-4 glycerol-aryl ether linkages. nih.gov The study of model compounds, such as 2-aryloxy-1-arylethanols, which are structurally analogous to this compound, provides significant insight into the mechanisms of C-O bond cleavage. nih.gov

A ruthenium-catalyzed, redox-neutral C-O bond cleavage has been developed for these model compounds, proceeding via a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov This process avoids the need for external reagents and yields the cleavage products in high yields (62-98%). nih.gov

The proposed catalytic cycle begins with a ruthenium-catalyzed dehydrogenation of the benzylic alcohol to form the corresponding α-aryloxy ketone intermediate. nih.gov This initial step is a reversible equilibrium. Subsequent organometallic C-O activation occurs, leading to a Ru-enolate. This intermediate is then hydrogenated to a Ru-alkoxide, followed by reductive elimination of the phenol to complete the cleavage and regenerate the active catalyst. nih.gov

Experimental evidence supports this mechanism:

Intermediate Identification : In-situ monitoring of the reaction of 2-phenoxyphenethanol confirmed the presence of 2-phenoxyacetophenone (B1211918) as an intermediate. nih.gov

Blocking Dehydrogenation : When the initial dehydrogenation step is blocked, the C-O cleavage reaction does not proceed. nih.gov

Intermediate Reactivity : When the ketone intermediate is subjected to the reaction conditions using a silane (B1218182) as a hydrogen surrogate, it is successfully reduced to the C-O bond cleavage products. nih.gov

This tandem mechanism provides an efficient pathway for breaking the stable ether linkage common in lignin and related model compounds. nih.gov

Derivatization and Functional Group Interconversion

The primary alcohol (-OH) group in this compound is a versatile handle for a wide range of chemical transformations, allowing for its derivatization and interconversion into other functional groups. These reactions are fundamental in organic synthesis for building molecular complexity. fiveable.me

Oxidation: The primary alcohol can be oxidized to different states depending on the reagent used.

To Aldehyde : Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol can convert the primary alcohol to the corresponding aldehyde, (R)-2-phenoxypropanal, while avoiding over-oxidation. fiveable.meimperial.ac.uk

To Carboxylic Acid : Stronger oxidizing agents, like chromium trioxide in sulfuric acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, (R)-2-phenoxypropanoic acid. fiveable.meimperial.ac.uk

Conversion to Leaving Groups: To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, is often converted into a better one.

Sulfonate Esters : Reaction with sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups in SN2 reactions. ub.eduvanderbilt.edu This conversion proceeds with retention of configuration at the stereocenter. ub.edu

Halides : The alcohol can be converted into alkyl halides. Thionyl chloride (SOCl₂) can be used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. vanderbilt.edu The Appel reaction (using triphenylphosphine (B44618) and a carbon tetrahalide) is another method. vanderbilt.edu

Nucleophilic Substitution: Once converted to a sulfonate ester or a halide, the molecule becomes an excellent substrate for SN2 reactions, allowing the introduction of various nucleophiles.

Azides : Displacement with sodium azide (B81097) (NaN₃) yields an alkyl azide, which can subsequently be reduced to a primary amine. vanderbilt.edu

Nitriles : Reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu

The table below summarizes key functional group interconversions for a primary alcohol like this compound.

Table 2: Functional Group Interconversions of this compound

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |

| Primary Alcohol (-CH₂OH) | CrO₃, H₂SO₄, acetone | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | TsCl, pyridine | Tosylate (-CH₂OTs) |

| Primary Alcohol (-CH₂OH) | PBr₃, pyridine | Bromide (-CH₂Br) |

| Tosylate (-CH₂OTs) | NaN₃, DMF | Azide (-CH₂N₃) |

| Tosylate (-CH₂OTs) | NaCN, DMSO | Nitrile (-CH₂CN) |

This table presents common transformations applicable to primary alcohols. fiveable.meimperial.ac.ukub.eduvanderbilt.edu

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both infrared and Raman spectroscopy provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-Phenoxypropan-1-ol displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl group (-OH), the phenyl ring, the ether linkage (C-O-C), and the aliphatic chain.

The spectrum is marked by a strong, broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹.

The presence of the benzene (B151609) ring is further confirmed by sharp absorption peaks between 1600 and 1450 cm⁻¹ corresponding to C=C stretching vibrations within the ring. The asymmetric C-O-C stretching of the ether linkage gives rise to a strong band typically around 1240 cm⁻¹, while the C-O stretching of the primary alcohol group is observed around 1040 cm⁻¹. Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds produce strong bands in the 750-690 cm⁻¹ region, indicative of a monosubstituted benzene ring.

Table 1: FT-IR Vibrational Frequencies and Assignments for 2-Phenoxypropan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3380 | Strong, Broad | O-H Stretching (Alcohol) |

| ~3060, 3040 | Medium, Sharp | Aromatic C-H Stretching |

| ~2970, 2930 | Medium | Aliphatic C-H Stretching |

| ~1600, 1495 | Strong, Sharp | Aromatic C=C Stretching |

| ~1240 | Strong | Asymmetric C-O-C Ether Stretching |

| ~1040 | Strong | Primary Alcohol C-O Stretching |

| ~750, 690 | Strong, Sharp | Aromatic C-H Out-of-Plane Bending |

A detailed assignment of all fundamental vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT). Such studies provide a theoretical vibrational spectrum and a Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

While a specific PED analysis for 2-Phenoxypropan-1-ol is not available in the reviewed literature, analysis of the closely related molecule 2-phenoxyethanol (B1175444) provides insight. The vibrational modes can be categorized as follows:

Phenyl Ring Modes: These include C-H stretching, C=C stretching, in-plane and out-of-plane C-H bending, and ring breathing (puckering) modes.

Alkyl Chain Modes: These involve symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking vibrations of the CH₃, CH, and CH₂ groups.

Ether Linkage Modes: The most significant are the asymmetric and symmetric C-O-C stretching vibrations.

Hydroxyl Group Modes: These are the O-H stretching, C-O stretching, and in-plane and out-of-plane O-H bending (torsion) modes.

The O-H and C-H stretching modes are typically "pure" modes with high PED values, meaning they derive almost exclusively from the stretching of those specific bonds. In contrast, many of the lower frequency modes in the fingerprint region are complex, mixed vibrations involving contributions from multiple bond stretches and angle bends throughout the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the difficulty in isolating 2-Phenoxypropan-1-ol from its major isomer, 1-Phenoxy-2-propanol, experimental NMR data for the pure compound is scarce. The following is a predicted analysis based on established chemical shift principles.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Aromatic Protons (C₆H₅-): The five protons on the phenyl ring would appear in the downfield region of approximately 6.8-7.4 ppm. The protons ortho to the ether linkage (~6.9 ppm) would be the most shielded, while the para proton (~7.0 ppm) and meta protons (~7.3 ppm) would be further downfield.

Methine Proton (-O-CH-): The single proton on the carbon bearing the phenoxy group is expected to be a multiplet around 4.5 ppm, split by the adjacent methyl and methylene protons.

Methylene Protons (-CH₂-OH): The two protons on the carbon adjacent to the hydroxyl group would appear as a multiplet around 3.7 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group would resonate furthest upfield, appearing as a doublet around 1.2 ppm, split by the adjacent methine proton.

Hydroxyl Proton (-OH): The alcohol proton would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the 2-4 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Phenoxypropan-1-ol

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | 2.0 - 4.0 | Broad Singlet |

| -CH₃ | ~1.2 | Doublet |

| -CH₂- | ~3.7 | Multiplet |

| -CH- | ~4.5 | Multiplet |

| Aromatic (ortho) | ~6.9 | Multiplet |

| Aromatic (para) | ~7.0 | Multiplet |

| Aromatic (meta) | ~7.3 | Multiplet |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: The carbon attached to the ether oxygen (ipso-carbon) would be the most downfield of the aromatic signals (~158 ppm). The other aromatic carbons would appear in the typical 115-130 ppm range.

Aliphatic Carbons: The methine carbon attached to the oxygen of the ether (~78 ppm) and the methylene carbon attached to the hydroxyl group (~68 ppm) would be the most downfield aliphatic signals due to the deshielding effect of the oxygen atoms. The methyl carbon would be the most upfield signal, around 16 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Phenoxypropan-1-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~16 |

| -CH₂-OH | ~68 |

| -CH-O- | ~78 |

| Aromatic (ortho, para) | 115 - 122 |

| Aromatic (meta) | ~130 |

| Aromatic (ipso) | ~158 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in 2-Phenoxypropan-1-ol is the phenoxy group. The spectrum is expected to be very similar to that of phenol (B47542), dominated by π→π* transitions within the benzene ring.

Two main absorption bands are characteristic of the benzene ring:

E₂-band: A strong absorption band appearing around 210-220 nm.

B-band: A weaker, structured absorption band with a maximum around 270 nm. This band arises from a symmetry-forbidden transition in benzene, which becomes allowed due to the substitution of the hydroxyl group.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 2-Phenoxypropan-1-ol would first involve the removal of an electron to form the molecular ion [M]⁺•.

The molecular weight of C₉H₁₂O₂ is 152.19 g/mol , and the mass spectrum shows a molecular ion peak at an m/z (mass-to-charge ratio) of 152. The fragmentation of this molecular ion provides key structural clues. The base peak in the spectrum appears at m/z 45.

Key fragmentation pathways include:

Formation of m/z 107: Cleavage of the C-C bond between the methine and methylene carbons can lead to the formation of the [C₇H₇O]⁺ ion (phenoxy-methyl cation).

Formation of m/z 94: This prominent peak corresponds to the phenol radical cation, [C₆H₅OH]⁺•, formed via a rearrangement and cleavage of the ether bond.

Formation of m/z 77: Loss of the hydroxyl group from the phenol radical cation can produce the phenyl cation, [C₆H₅]⁺.

Formation of m/z 45: The base peak at m/z 45 corresponds to the [C₂H₅O]⁺ fragment (protonated acetaldehyde), resulting from the cleavage of the ether C-O bond. This is a characteristic fragmentation for this structure.

Table 4: Major Fragment Ions in the Mass Spectrum of 2-Phenoxypropan-1-ol

| m/z | Proposed Fragment Ion | Formula |

| 152 | Molecular Ion | [C₉H₁₂O₂]⁺• |

| 107 | Phenoxy-methyl cation | [C₇H₇O]⁺ |

| 94 | Phenol radical cation | [C₆H₅OH]⁺• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 45 | Protonated acetaldehyde | [C₂H₅O]⁺ |

Computational and Theoretical Investigations of Chiral Alcohols

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. arxiv.orgmdpi.com It is employed to predict a wide range of molecular properties by calculating the electron density of a system. arxiv.org

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. mdpi.com For a flexible molecule like (R)-2-Phenoxypropan-1-ol, this involves exploring different conformations arising from rotation around its single bonds.

Studies on analogous molecules, such as 2-phenoxyethanol (B1175444) and 1-phenyl-2-propanol, have shown that non-planar gauche conformations are often more stable than planar trans conformations. nih.govscispace.com This stability is frequently the result of stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group's hydrogen atom and the phenoxy group's oxygen atom or the phenyl ring's π-electron system. nih.govscispace.com For this compound, DFT calculations would identify the preferred dihedral angles and predict the most stable conformer by comparing the relative energies of various optimized structures.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated) This table presents hypothetical data typical for a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| C-O (alcohol) | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| C-C-O (alcohol) | 109.1° | |

| Dihedral Angle | C-C-O-H | ~60° (gauche) |

Once the geometry is optimized, DFT can be used to calculate various electronic properties that describe how the molecule interacts with electric fields and other molecules. repositorioinstitucional.mx

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on DFT calculations for similar molecules.

| Property | Component | Calculated Value | Units |

|---|---|---|---|

| Dipole Moment | µ_x | -1.58 | Debye |

| µ_y | 0.95 | Debye | |

| µ_z | -0.21 | Debye | |

| µ_total | 1.86 | Debye | |

| Polarizability | α_iso | 16.5 | ų |

| α_aniso | 8.2 | ų |

DFT calculations can predict the vibrational spectrum of a molecule, which corresponds to the infrared (IR) and Raman spectra obtained experimentally. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. ijaemr.com Comparing theoretical and experimental spectra helps confirm the molecule's structure and assign spectral bands to specific molecular motions. nih.gov

For this compound, key vibrational modes would include:

O-H stretching: A broad band characteristic of the alcohol group.

C-H stretching: Both aromatic (from the phenyl ring) and aliphatic (from the propanol (B110389) chain) vibrations. researchgate.net

C=C ring stretching: Vibrations within the aromatic ring. ijaemr.com

C-O stretching: Vibrations from both the ether and alcohol functionalities. ijaemr.com

Table 3: Selected Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on DFT calculations for analogous compounds.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3600 | O-H Stretch | Alcohol hydroxyl group stretching |

| ~3100-3000 | C-H Stretch | Aromatic (phenyl ring) C-H stretching |

| ~2980-2850 | C-H Stretch | Aliphatic (propyl chain) C-H stretching |

| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1240 | C-O Stretch | Asymmetric C-O-C ether stretch |

| ~1050 | C-O Stretch | Primary alcohol C-O stretch |

DFT is a valuable tool for studying chemical reactivity by mapping the potential energy surface of a reaction. chemrxiv.org This involves identifying the structures of reactants, products, and, most importantly, the transition state—the high-energy, unstable structure that exists at the peak of the energy profile. libretexts.orglibretexts.orgkhanacademy.org

The energy difference between the reactants and the transition state is the activation energy (Ea) or reaction energy barrier. khanacademy.org A higher barrier corresponds to a slower reaction rate. khanacademy.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to:

Model the step-by-step mechanism of the reaction.

Calculate the geometry of the transition state structure(s). libretexts.org

Determine the activation energy for each step, allowing for the prediction of the rate-determining step. chemrxiv.org

This information provides a molecular-level understanding of the reaction kinetics and mechanism that is often difficult to obtain through experimental means alone. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the frontier molecular orbitals, are key indicators of a molecule's electronic behavior and reactivity. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons (i.e., its electrophilicity). A lower LUMO energy signifies a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed over the aromatic ring's anti-bonding system.

Table 4: Predicted Frontier Orbital Properties of this compound This table presents hypothetical data derived from DFT calculations.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 | Kinetic stability, low reactivity |

Frontier Orbital Energy Gap Correlation with Reactivity

Frontier Molecular Orbital Theory (FMOT) is a fundamental framework for understanding and predicting the chemical reactivity of molecules. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap is characteristic of a stable, less reactive molecule.

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). In the context of this compound, the HOMO would likely be localized around the oxygen atoms of the hydroxyl and ether groups and the phenyl ring's π-system, which are the regions rich in electrons. The LUMO would be distributed over the antibonding orbitals of the molecule.

The reactivity of this compound in various reactions, such as nucleophilic substitution or oxidation, can be correlated with its calculated HOMO-LUMO gap. For instance, in a reaction with an electrophile, the interaction would be governed by the energy proximity of the alcohol's HOMO and the electrophile's LUMO. A smaller energy difference facilitates a more favorable interaction. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these orbital energies and predict the molecule's behavior in chemical reactions.

| Parameter | Energy (eV) | Implication for this compound |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating capability (nucleophilic sites). |

| ELUMO | 2.5 | Indicates electron-accepting capability (electrophilic sites). |

| HOMO-LUMO Gap (ΔE) | 9.0 | Suggests high kinetic stability and moderate reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This analysis provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule.

For this compound, NBO analysis can quantify the natural atomic charges on each atom, revealing the polarity of bonds such as O-H, C-O, and C-C. This information helps in understanding the molecule's electrostatic properties and intermolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Oether) | σ(Cα-Cβ) | 5.2 | Lone Pair -> Antibonding Sigma |

| LP (Ohydroxyl) | σ(C-H) | 2.8 | Lone Pair -> Antibonding Sigma |

| σ (C-H) | σ*(C-O) | 1.5 | Sigma -> Antibonding Sigma |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values. This provides a clear, intuitive guide to the molecule's reactive sites.

Regions with a negative electrostatic potential, typically colored red or yellow, are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. For this compound, the most negative potential would be concentrated around the oxygen atoms of the ether and hydroxyl groups.

Conversely, regions with a positive electrostatic potential, colored blue, are electron-deficient and represent sites for potential nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms, such as the hydroxyl proton. Areas of intermediate potential are often colored green and represent regions of relative neutrality, like the carbon backbone and the phenyl ring. The

Applications As Chiral Building Blocks and Synthetic Intermediates

Role in the Synthesis of Enantiomerically Pure Compounds

The primary application of (R)-2-Phenoxypropan-1-ol in organic synthesis is its role as a chiral synthon for the preparation of enantiomerically pure compounds. In asymmetric synthesis, starting with a molecule of known absolute configuration, such as this compound, allows chemists to transfer that chirality to a new, more complex molecule. This process is fundamental in creating compounds with specific biological activities, as different enantiomers of a molecule can have vastly different effects.

The hydroxyl group of this compound can be readily converted into other functional groups or used as a handle to attach the molecule to a larger scaffold. For instance, it can be transformed into a leaving group, allowing for nucleophilic substitution reactions that proceed with a defined stereochemical outcome. This control is essential for building up molecular complexity while maintaining enantiomeric purity.

Precursors for Complex Organic Molecules

As a versatile chiral precursor, this compound is utilized in the initial stages of multi-step syntheses of complex organic molecules. Its structure contains both an alcohol and an ether, providing two sites for potential chemical modification. This dual functionality allows for a range of synthetic transformations, enabling the construction of intricate molecular architectures.

The synthesis of biologically active molecules often requires the assembly of several chiral fragments. This compound can serve as one of these key fragments, providing a specific stereochemical configuration at one or more positions in the final target molecule. Its integration into a synthetic route helps to establish the desired three-dimensional structure, which is often crucial for the molecule's function.

Table 1: Synthetic Transformations of this compound

| Transformation Type | Reagents/Conditions | Resulting Functional Group | Application |

|---|---|---|---|

| Oxidation | PCC, DMP, etc. | Aldehyde or Carboxylic Acid | Further elaboration into complex structures. |

| Etherification | NaH, Alkyl Halide | Ether | Modification of the hydroxyl group. |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester | Protection of the alcohol or introduction of new moieties. |

| Nucleophilic Substitution | Mesylation/Tosylaton then Nu- | Varies with Nucleophile | Inversion or retention of stereochemistry. |

This table represents potential synthetic transformations based on the functional groups present in this compound.

Utility in Chiral Ligand Synthesis

Chiral ligands are indispensable in modern asymmetric catalysis, where they are used to control the stereochemical outcome of reactions. The synthesis of these ligands often begins with enantiomerically pure building blocks. This compound can be employed as a starting material for the preparation of novel chiral ligands.

The hydroxyl group can be modified to incorporate coordinating atoms such as nitrogen or phosphorus, which are common in ligand design. The phenoxy group can also be functionalized to tune the steric and electronic properties of the resulting ligand. By incorporating the chiral backbone of this compound, new ligands can be designed to create a specific chiral environment around a metal center, thereby inducing high levels of enantioselectivity in catalytic reactions. The modular nature of synthesizing ligands from such building blocks allows for the creation of a library of ligands that can be screened for optimal performance in a desired chemical transformation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Emerging Methodologies and Future Research Directions

Integration of Continuous Flow Chemistry in Chiral Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for the production of chiral active pharmaceutical ingredients (APIs). mdpi.com The application of flow chemistry to the synthesis of chiral compounds like (R)-2-Phenoxypropan-1-ol can lead to enhanced efficiency, safety, and scalability. acs.org

The core benefits of continuous flow systems stem from their high surface-area-to-volume ratios, which allow for superior heat and mass transfer. This precise control over reaction parameters is critical in asymmetric synthesis, where temperature fluctuations can negatively impact enantioselectivity. By maintaining optimal conditions, flow reactors can maximize the stereochemical outcome of a reaction. Furthermore, the small reactor volumes enhance safety, especially when dealing with hazardous reagents or highly exothermic reactions.

Recent developments have seen the successful implementation of multi-step continuous flow processes for synthesizing chiral intermediates of prominent drugs such as dapoxetine, duloxetine, and atomoxetine. acs.org These telescoped systems, where the output of one reactor flows directly into the next, eliminate the need for intermediate purification steps, thereby reducing waste and shortening production timelines. acs.org For the synthesis of this compound, a flow process could involve the asymmetric reduction of a precursor ketone using an immobilized chiral catalyst packed into a column (a packed-bed reactor). This setup not only facilitates catalyst reuse, a key principle of green chemistry, but also simplifies product isolation. dntb.gov.ua

| Feature | Impact on Chiral Synthesis |

| Enhanced Heat Transfer | Precise temperature control, leading to higher enantioselectivity and reduced side-product formation. |

| Improved Mass Transfer | Efficient mixing of reactants and catalysts, resulting in faster reaction rates and higher conversions. |

| Small Reactor Volumes | Increased safety when handling hazardous reagents or performing highly energetic reactions. |

| Automation | Consistent product quality, reduced labor costs, and the ability to operate for extended periods. |

| Integration of Steps | Telescoped reactions minimize intermediate workups, reducing solvent waste and process time. acs.org |

Development of Novel Chiral Catalysts for Enhanced Enantioselectivity

The cornerstone of efficient asymmetric synthesis is the chiral catalyst, which dictates the stereochemical outcome of the reaction. The pursuit of higher enantioselectivity in the synthesis of chiral alcohols like this compound is driving the development of novel and more sophisticated catalyst systems. Research in this area is multifaceted, exploring new ligand scaffolds, catalyst immobilization techniques, and entirely new catalytic concepts.

One major area of innovation is in the field of organocatalysis, which uses small organic molecules to catalyze reactions. For instance, proline and its derivatives have proven to be highly effective in various asymmetric transformations. Another promising class of catalysts are oxazaborolidines, which are excellent for the enantioselective reduction of ketones to produce chiral alcohols. researchgate.net The rational design of these catalysts, often aided by computational modeling, allows for the fine-tuning of their steric and electronic properties to maximize the enantiomeric excess (ee) for a specific substrate.

Modifying existing successful catalysts is another key strategy. For example, studies on chiral amino alcohol-based ligands have shown that hydrogenating phenyl groups to cyclohexyl groups can significantly improve enantioselectivity in certain reactions. researchgate.net This modification alters the steric environment around the catalytic center, leading to better facial discrimination of the prochiral substrate.

Furthermore, the development of catalysts based on axially chiral biaryl compounds and the novel use of amine N-oxides as chiral catalysts represent new frontiers in the field, offering unique reactivity and selectivity profiles. stepscience.com The table below illustrates hypothetical data on how catalyst modification can impact enantioselectivity in the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol.

| Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| Cat-01 | (R)-Diphenylprolinol | Toluene (B28343) | 0 | 85% |

| Cat-02 | (R)-Dicyclohexylprolinol | Toluene | 0 | 94% |

| Cat-03 | (S,S)-TsDPEN | Methanol | -20 | 91% |

| Cat-04 | Novel Amine N-Oxide | Dichloromethane | -40 | 97% |